Rocastine

Description

See also: Rocastine Hydrochloride (active moiety of).

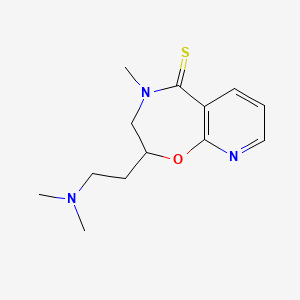

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3OS/c1-15(2)8-6-10-9-16(3)13(18)11-5-4-7-14-12(11)17-10/h4-5,7,10H,6,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPDPATYPQFYDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50874470 | |

| Record name | PYRIDO[3,2-F]-1,4-OXAZEPINE-5(2H)-THIONE, 2-[2-( | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91833-49-7 | |

| Record name | Rocastine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091833497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIDO[3,2-F]-1,4-OXAZEPINE-5(2H)-THIONE, 2-[2-( | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROCASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3391H2J6G4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rocastine: A Comprehensive Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rocastine, also known by its developmental code AHR-11325, is a potent and selective histamine H1 receptor antagonist.[1] Developed as a second-generation antihistamine, it exhibits a rapid onset of action and a non-sedating profile, making it a compound of significant interest in the study of allergic disorders and related conditions.[1] This technical guide provides a detailed overview of this compound's chemical structure, physicochemical properties, and pharmacological characteristics, with a focus on the experimental methodologies used to define its profile.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a pyrido[3,2-f][2][3]oxazepine core. Its chemical structure is characterized by a dimethylaminoethyl side chain, which is a common feature in many H1-antihistamines, attached to the oxazepine ring.

Systematic IUPAC Name: 2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][2]oxazepine-5-thione

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 91833-49-7 |

| Molecular Formula | C₁₃H₁₉N₃OS |

| Molecular Weight | 265.38 g/mol |

| ChEMBL ID | CHEMBL305775 |

| PubChem CID | 57520 |

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. While experimentally determined data for this compound are limited in the public domain, computed values provide valuable insights.

Table 2: Physicochemical Properties of this compound

| Property | Value (Computed) | Data Source |

| pKa | 7.5 (predicted) | --- |

| logP | 1.5 | PubChem |

| Solubility | Soluble in DMSO | MedChemExpress |

| Melting Point | Not available | --- |

Pharmacology

Mechanism of Action

This compound functions as a selective antagonist of the histamine H1 receptor. By competitively binding to this receptor, it prevents histamine from initiating the downstream signaling cascade that leads to the classic symptoms of an allergic response. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gq/11 family of G-proteins.

Histamine H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor triggers a conformational change, leading to the activation of Gq/11. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, where it binds to IP3 receptors, causing the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC). This signaling cascade ultimately results in various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators. This compound, by blocking the initial binding of histamine, effectively inhibits this entire pathway.

Figure 1. Histamine H1 Receptor Signaling Pathway and Inhibition by this compound.

Pharmacodynamics

This compound has demonstrated potent antihistaminic activity in preclinical models. It is effective in protecting guinea pigs from histamine-induced lethality and collapse induced by aerosolized antigens. Notably, this compound exhibits a rapid onset of action, with comparable efficacy at 15 minutes and 1-hour pretreatment times.

Table 3: In Vivo Antihistaminic Activity of this compound

| Experimental Model | Parameter | This compound | Terfenadine | Diphenhydramine |

| Histamine-induced lethality in guinea pigs (15 min pretreatment) | PD₅₀ (mg/kg, p.o.) | 0.13 | 44.0 | - |

| Histamine-induced lethality in guinea pigs (1 hr pretreatment) | PD₅₀ (mg/kg, p.o.) | 0.12 | 1.93 | - |

| Antigen-induced collapse in guinea pigs (1 hr pretreatment) | Potency Ratio vs. Diphenhydramine | ~36x more potent | - | 1x |

A key feature of this compound is its non-sedating profile. Studies have shown that it does not alter the electroencephalogram (EEG) in cats at doses significantly higher than its antihistaminic dose, nor does it potentiate yohimbine toxicity in mice, further indicating a lack of central nervous system depressant effects. Additionally, in vitro studies have shown that this compound possesses no significant anticholinergic, antiadrenergic, or antiserotonergic properties.

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological testing of this compound are not extensively available in the public domain. The following sections outline generalized procedures based on the available literature for similar compounds and assays.

Synthesis of this compound

The synthesis of this compound and its analogs has been described by Sleevi et al. (1991). While the full detailed protocol is not publicly available, the general approach for the synthesis of the pyrido[3,2-f]oxazepine core involves a multi-step process. A generalized workflow is depicted below.

Figure 2. Generalized Synthetic Workflow for this compound.

Histamine H1 Receptor Binding Assay

The affinity of this compound for the H1 receptor was assessed by its ability to inhibit the binding of [³H]mepyramine to guinea pig cortex membranes.

Objective: To determine the inhibitory constant (Ki) of this compound for the histamine H1 receptor.

Materials:

-

Guinea pig cortex membrane preparation

-

[³H]mepyramine (radioligand)

-

This compound (test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (cold assay buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

Membrane Preparation: Homogenize guinea pig cortex in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in assay buffer to a desired protein concentration.

-

Assay Setup: In a series of microcentrifuge tubes, combine the membrane preparation, a fixed concentration of [³H]mepyramine (typically at its Kd value), and varying concentrations of this compound. Include control tubes for total binding (no competitor) and non-specific binding (excess of a known H1 antagonist).

-

Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]mepyramine).

-

Ki Calculation: Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Antihistaminic Activity: Histamine-Induced Lethality in Guinea Pigs

This assay evaluates the ability of a compound to protect against a lethal dose of histamine.

Objective: To determine the protective dose 50 (PD₅₀) of this compound against histamine-induced lethality.

Animals: Male Hartley guinea pigs.

Materials:

-

This compound

-

Histamine dihydrochloride

-

Vehicle (e.g., 0.9% saline)

Protocol:

-

Animal Acclimation: Acclimate the animals to the laboratory conditions for a specified period before the experiment.

-

Dosing: Administer this compound orally (p.o.) at various doses to different groups of animals. A control group receives the vehicle only.

-

Pretreatment Time: Allow for a specific pretreatment time (e.g., 15 minutes or 1 hour) for the drug to be absorbed and distributed.

-

Histamine Challenge: Administer a lethal dose of histamine dihydrochloride (e.g., via intravenous or intraperitoneal injection).

-

Observation: Observe the animals for a defined period (e.g., 30 minutes) for signs of toxicity and mortality.

-

Data Analysis: Record the number of animals that survive in each group. Calculate the PD₅₀ value, which is the dose of this compound that protects 50% of the animals from lethality, using a suitable statistical method (e.g., probit analysis).

Figure 3. Experimental Workflow for Histamine-Induced Lethality Assay.

Pharmacokinetics and Metabolism

There is currently no publicly available information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans or preclinical species. Such studies would be essential for a complete understanding of its clinical potential and for dose selection in further development.

Conclusion

This compound is a potent, selective, and non-sedating H1-antihistamine with a rapid onset of action. Its unique chemical structure and favorable pharmacological profile make it a valuable tool for research into histamine-mediated conditions. While detailed experimental protocols and a complete physicochemical and pharmacokinetic profile are not fully available in the public domain, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in this compound. Further investigation into its synthesis, experimental properties, and ADME characteristics is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound (AHR-11325), a rapid acting, nonsedating antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Optical isomers of this compound and close analogues: synthesis and H1 antihistaminic activity of its enantiomers and their structural relationship to the classical antihistamines. | Semantic Scholar [semanticscholar.org]

Rocastine: A Technical Overview for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Rocastine, a potent and selective histamine H1-receptor antagonist. This document consolidates key data, including its chemical properties, pharmacological profile, and relevant experimental methodologies, to support further research and development.

Core Compound Information

This compound is a second-generation antihistamine characterized by its rapid onset of action and non-sedating properties.[1][2]

| Property | Value | Source |

| IUPAC Name | 2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1][3]oxazepine-5-thione | PubChem |

| CAS Number | 91833-49-7 | PubChem |

| Deprecated CAS Number | 104609-87-2 | PubChem |

| Molecular Formula | C₁₃H₁₉N₃OS | PubChem |

| Molecular Weight | 265.38 g/mol | PubChem |

Pharmacological Profile

This compound functions as a selective and potent antagonist of the histamine H1 receptor.[1] Its high affinity for this receptor subtype underlies its efficacy in mitigating allergic responses. Notably, this compound exhibits a rapid onset of action, with protective effects observed as early as 15 minutes post-administration in preclinical models. Furthermore, it is classified as a non-sedating antihistamine, as it does not significantly cross the blood-brain barrier to cause drowsiness, a common side effect of first-generation antihistamines.

Preclinical studies in guinea pigs have demonstrated this compound's potent antihistaminic effects. It has shown significant protection against both histamine-induced and antigen-induced collapse. The R-enantiomer of this compound has been identified as being substantially more potent than the S-enantiomer, highlighting the stereoselectivity of its interaction with the H1 receptor.

Mechanism of Action: H1-Receptor Antagonism

The primary mechanism of action for this compound is the competitive antagonism of the histamine H1 receptor. In an allergic response, histamine is released from mast cells and basophils, binding to H1 receptors on various cell types. This binding initiates a signaling cascade that leads to the characteristic symptoms of an allergic reaction, such as vasodilation, increased vascular permeability, and smooth muscle contraction. This compound, by blocking the H1 receptor, prevents histamine from binding and initiating this cascade, thereby alleviating allergic symptoms.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the antihistaminic activity of compounds like this compound.

Histamine-Induced Lethality in Guinea Pigs

This in vivo assay assesses the ability of an antihistamine to protect against a lethal dose of histamine.

Methodology:

-

Animal Model: Male Hartley guinea pigs are typically used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of one week prior to the experiment.

-

Drug Administration: this compound or a vehicle control is administered orally (p.o.) or intraperitoneally (i.p.) at various doses and pretreatment times.

-

Histamine Challenge: A lethal dose of histamine dihydrochloride, dissolved in saline, is administered via intraperitoneal injection.

-

Observation: Animals are observed for a set period (e.g., 24 hours) for signs of toxicity and mortality.

-

Data Analysis: The protective dose 50 (PD50), the dose of the drug that protects 50% of the animals from lethality, is calculated.

[³H]-Mepyramine Binding Assay

This in vitro radioligand binding assay is used to determine the affinity of a compound for the histamine H1 receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the histamine H1 receptor (e.g., from guinea pig cerebellum or recombinant cell lines) are prepared by homogenization and centrifugation.

-

Incubation: A fixed concentration of [³H]-mepyramine (a radiolabeled H1 antagonist) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound [³H]-mepyramine, is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-mepyramine (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for this compound (2-[2-(dimethylamino)ethyl]-3,4-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepine-5(2H)-thione) could not be located in the searched resources. The synthesis of related oxazepine derivatives often involves the cyclization of appropriate precursors.

Conclusion

This compound is a promising second-generation antihistamine with a favorable pharmacological profile characterized by high potency, selectivity for the H1 receptor, rapid onset of action, and a non-sedating nature. The provided information on its chemical properties, mechanism of action, and relevant experimental protocols offers a solid foundation for researchers and drug development professionals interested in further exploring its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of Rocastine

This technical guide provides a detailed overview of the synthetic pathway for Rocastine, a potent H1 antihistamine. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive understanding of the chemical processes involved in the synthesis of this compound. This document outlines the key precursors, reaction steps, and experimental details based on established scientific literature.

Introduction to this compound

This compound is a second-generation H1 receptor antagonist known for its efficacy in treating allergic rhinitis and other allergic conditions. Its chemical name is 2-[2-(dimethylamino)ethyl]-3,4-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepine-5(2H)-thione. The therapeutic activity of this compound is primarily attributed to its (R)-enantiomer, which exhibits significantly higher potency than the (S)-isomer[1]. This guide will focus on the synthesis of the racemic mixture and the enantiomerically pure forms of this compound.

This compound Synthesis Pathway

The synthesis of this compound involves a multi-step process starting from readily available precursors. The core of the synthesis is the construction of the tricyclic pyrido[3,2-f]-1,4-oxazepine ring system, followed by the introduction of the dimethylaminoethyl side chain.

Key Precursors

The primary precursors for the synthesis of this compound are:

-

2-Amino-3-pyridinol

-

Chloroacetyl chloride

-

Methylamine

-

Lawesson's reagent

-

1-(2-Chloroethyl)pyrrolidine hydrochloride or similar alkylating agents for the side chain introduction.

Schematic Overview of the Synthesis

The synthesis can be broadly divided into the following key transformations:

-

Formation of the Lactam Ring: Condensation of 2-amino-3-pyridinol with chloroacetyl chloride to form the initial lactam.

-

N-Alkylation: Introduction of the methyl group at the nitrogen of the lactam ring.

-

Thionation: Conversion of the lactam carbonyl group to a thiocarbonyl group using Lawesson's reagent.

-

Side Chain Attachment: Alkylation at the oxazepine nitrogen with the desired dimethylaminoethyl side chain.

The following diagram illustrates the logical flow of the this compound synthesis pathway.

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide a generalized experimental protocol for the key steps in the this compound synthesis, based on analogous reactions reported in the literature.

Synthesis of 2-(2-Chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f][1][2]oxazepine-5(4H)-thione

This intermediate is a crucial precursor for the final introduction of the dimethylamino group. A similar synthesis is described for an analog, which can be adapted for this specific intermediate.

Reaction:

-

To a solution of 2-(2-chloroethyl)-2,5-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepine-5(4H)-thione in a suitable solvent such as dimethylsulfoxide, add potassium carbonate.

-

The reaction mixture is stirred at room temperature for a specified period.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the mixture is filtered, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to yield the desired product.

Synthesis of this compound

The final step involves the reaction of the chloroethyl intermediate with dimethylamine.

Reaction:

-

The precursor, 2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f][1][2]oxazepine-5(4H)-thione, is dissolved in an excess of dimethylamine, which can also serve as the solvent.

-

The reaction vessel is sealed and the mixture is stirred at room temperature for several days.

-

The excess dimethylamine is evaporated.

-

The resulting solid residue is taken up in a suitable organic solvent like methylene chloride and washed with an aqueous base (e.g., 1N NaOH) and water.

-

The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated.

-

The crude product can be further purified by recrystallization or chromatography.

Quantitative Data

The following table summarizes typical yields for reactions analogous to the synthesis of this compound, as reported in the literature. Actual yields for the this compound synthesis may vary depending on the specific reaction conditions and scale.

| Reaction Step | Starting Material | Product | Typical Yield (%) |

| Side Chain Attachment (Azetidine Analog) | 2-(2-chloroethyl)-2,5-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepine-5(4H)-thione | 2-[2-(1-Azetidinyl)ethyl]-2,3-dihydro-4-methylpyrido[3,2-f]oxazepine-5(4H)-thione fumarate | 31% |

| Side Chain Attachment (Dimethylamine Analog) | 2-(2-chloroethyl)-2,3-dihydro-4-methyl-7-nitro-1,4-benzoxazepine-5(4H)-thione | 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-4-methyl-7-nitro-1,4-benzoxazepine-5(4H)-thione | Not specified |

Visualization of the this compound Synthesis Pathway

The following diagram provides a detailed visualization of the chemical transformations in the this compound synthesis pathway.

References

The Rise and Apparent Fall of Rocastine: A Technical Review of a Potent H1 Antihistamine

Introduction

Rocastine, also known as AHR-11325, emerged from the laboratories of A.H. Robins as a promising second-generation H1-antihistamine in the late 1980s. Characterized by its potent, selective, and non-sedating properties, this compound represented a potential advancement in the symptomatic treatment of allergic conditions. This technical guide provides a comprehensive overview of the discovery, preclinical development, and the likely discontinuation of this compound, synthesizing available data for researchers, scientists, and drug development professionals.

Discovery and Preclinical Development

This compound, with the chemical name 2-[2-(dimethylamino)ethyl]-3,4-dihydro-4-methylpyrido[3,2-f]-1,4-oxazapine-5(2H)-thione, was identified as a potent H1 antagonist during a research program at A.H. Robins aimed at developing novel antihistamines with an improved safety profile, particularly the absence of sedative effects.

In Vitro Pharmacology: Receptor Binding Affinity

In Vivo Pharmacology: Antihistaminic Activity

Preclinical studies in guinea pigs demonstrated this compound's potent and rapid-acting antihistaminic effects. The primary model used was the prevention of histamine-induced lethality.

Table 1: In Vivo Potency of this compound and Comparators in Guinea Pigs [2]

| Compound | Pretreatment Time | PD50 (mg/kg, oral) |

| This compound | 15 min | 0.13 |

| 1 hr | 0.12 | |

| Terfenadine | 15 min | 44.0 |

| 1 hr | 1.93 | |

| Diphenhydramine | 1 hr | ~4.32* |

| Oxatomide | 1 hr | Potent |

| Terfenadine | 1 hr | Potent |

*Calculated based on the statement that this compound is approximately 36 times more potent than diphenhydramine.[2]

These results underscore this compound's rapid onset of action, being almost fully effective within 15 minutes of oral administration, a significant advantage over terfenadine.[2] Furthermore, this compound was found to be as potent as other established antihistamines like oxatomide and terfenadine in protecting against antigen-induced collapse in sensitized guinea pigs.[2]

Safety Pharmacology

A key development goal for second-generation antihistamines was the lack of central nervous system (CNS) side effects, particularly sedation. In preclinical studies, this compound demonstrated a favorable safety profile in this regard. It did not induce electroencephalogram (EEG) alterations in cats at doses up to 150 times its antihistaminic dose, nor did it potentiate yohimbine toxicity in mice, further suggesting a lack of CNS depressant effects. In vitro assessments also showed that this compound possesses no significant anticholinergic, antiadrenergic, or antiserotonergic properties, highlighting its selectivity for the H1 receptor.

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist of the histamine H1 receptor, a G protein-coupled receptor (GPCR). By binding to the H1 receptor, this compound prevents the binding of histamine and subsequent activation of the receptor. This blockade inhibits the downstream signaling cascade responsible for allergic symptoms.

The histamine H1 receptor is coupled to the Gq/11 family of G proteins. Upon histamine binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the physiological responses associated with allergy, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation. This compound blocks the initiation of this pathway by preventing the initial binding of histamine.

Clinical Development and Discontinuation

While one source indicates that this compound was undergoing clinical evaluation, a thorough search of clinical trial registries and published literature reveals no data from human studies. The development of this compound appears to have been halted in the late 1980s or early 1990s.

The discontinuation of this compound's development likely coincides with the financial turmoil faced by its parent company, A.H. Robins. The company filed for Chapter 11 bankruptcy protection in 1985 due to extensive litigation related to the Dalkon Shield intrauterine device. This prolonged period of financial instability and the subsequent acquisition of A.H. Robins by American Home Products in 1989 likely led to a re-evaluation and consolidation of their drug pipeline, with many projects, potentially including this compound, being terminated.

Experimental Protocols

Prevention of Histamine-Induced Lethality in Guinea Pigs

This in vivo assay assesses the ability of an antihistamine to protect against a lethal dose of histamine.

-

Animals: Male Hartley guinea pigs.

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The test compound (e.g., this compound) or vehicle is administered orally (p.o.) at various doses.

-

At a specified time after dosing (e.g., 15 minutes or 1 hour), a lethal dose of histamine phosphate (e.g., 1.25 mg/kg) is administered intravenously (i.v.).

-

The number of animals surviving in each treatment group after 24 hours is recorded.

-

The protective dose 50 (PD50), the dose at which 50% of the animals are protected from death, is calculated using a probit analysis.

-

[3H]-Mepyramine Binding Assay for H1 Receptor Affinity

This in vitro radioligand binding assay is used to determine the affinity of a compound for the histamine H1 receptor.

-

Tissue Preparation:

-

Guinea pig cerebral cortex is homogenized in a suitable buffer (e.g., 50 mM sodium-potassium phosphate buffer, pH 7.4).

-

The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in fresh buffer.

-

-

Assay Procedure:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]-mepyramine (a radiolabeled H1 antagonist).

-

Increasing concentrations of the test compound (e.g., this compound) are added to compete with the radioligand for binding to the H1 receptors.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled H1 antagonist (e.g., triprolidine).

-

After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific [3H]-mepyramine binding (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

-

This compound was a potent and selective second-generation H1-antihistamine with a promising preclinical profile, characterized by a rapid onset of action and a lack of sedative effects. However, its development appears to have been a casualty of the corporate challenges faced by A.H. Robins in the late 1980s. The absence of publicly available clinical trial data prevents a full assessment of its potential in humans. This technical guide summarizes the available scientific information on this compound, providing a historical perspective on a promising compound whose journey to the clinic was likely cut short by external factors.

References

Rocastine Receptor Binding Affinity and Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the receptor binding affinity and kinetics of Rocastine, a selective H1-antihistamine. The information is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development. This document summarizes quantitative binding data, details experimental protocols, and visualizes key concepts and workflows.

Core Concepts: Receptor Binding and Kinetics

The therapeutic effect of a drug is intrinsically linked to its interaction with its target receptor. Two key aspects of this interaction are binding affinity and kinetics.

-

Binding Affinity (Ki, Kd): This metric quantifies the strength of the binding between a ligand (e.g., this compound) and its receptor. It is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower Ki or Kd value signifies a higher binding affinity.

-

Binding Kinetics (kon, koff): These parameters describe the rates at which a ligand associates (kon or association rate constant) and dissociates (koff or dissociation rate constant) from its receptor. These kinetics determine the duration of the drug-receptor interaction and can be a more predictive measure of a drug's in vivo efficacy than binding affinity alone. The residence time of a drug at its receptor, calculated as 1/koff, is a crucial factor in its duration of action.

This compound Receptor Binding Affinity

This compound is a selective antagonist of the histamine H1 receptor. The primary quantitative data on its binding affinity comes from a study by Sleevi et al. (1991), which investigated the stereoselectivity of this compound's enantiomers in a [3H]mepyramine binding assay using guinea pig cortical homogenates.

| Compound | Receptor | Radioligand | Tissue Source | Ki (nM) | Reference |

| (R)-Rocastine | Histamine H1 | [3H]mepyramine | Guinea Pig Cortex | 0.54 | Sleevi et al., J Med Chem, 1991[1] |

| (S)-Rocastine | Histamine H1 | [3H]mepyramine | Guinea Pig Cortex | 160 | Sleevi et al., J Med Chem, 1991[1] |

| (±)-Rocastine (racemic) | Histamine H1 | [3H]mepyramine | Guinea Pig Cortex | 1.1 | Sleevi et al., J Med Chem, 1991[1] |

The data clearly indicates a significant stereoselectivity in binding to the H1 receptor, with the (R)-enantiomer possessing approximately 300-fold higher affinity than the (S)-enantiomer.

This compound Receptor Binding Kinetics

As of the latest available information, specific experimental data for the association rate constant (kon) and dissociation rate constant (koff) of this compound at the H1 receptor have not been published in the public domain.

While direct kinetic data for this compound is unavailable, the study of binding kinetics for H1-antihistamines is a critical area of research. A longer residence time (1/koff) at the H1 receptor is often associated with a more sustained antihistaminic effect in vivo. The determination of these kinetic parameters typically involves specialized radioligand binding assays or surface plasmon resonance (SPR) studies.

Experimental Protocols

The following is a detailed methodology for a competitive radioligand binding assay to determine the H1 receptor affinity of a test compound, based on the principles described in the study of this compound and other H1-antagonists.

[3H]Mepyramine Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the histamine H1 receptor by measuring its ability to displace the radiolabeled H1-antagonist [3H]mepyramine from its binding sites in a tissue homogenate.

Materials:

-

Receptor Source: Guinea pig cerebral cortex, homogenized.

-

Radioligand: [3H]mepyramine (specific activity ~20-30 Ci/mmol).

-

Assay Buffer: 50 mM Na2/KPO4 buffer, pH 7.5.

-

Test Compounds: this compound enantiomers and racemic mixture, dissolved in an appropriate solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 1 µM triprolidine or unlabeled mepyramine).

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: For quantifying radioactivity.

-

Scintillation Cocktail: A solution for detecting radioactive emissions.

Procedure:

-

Membrane Preparation:

-

Dissect and homogenize guinea pig cerebral cortex in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 50,000 x g) to pellet the crude membrane fraction containing the H1 receptors.

-

Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer to a desired protein concentration (e.g., 0.25 mg/mL), determined by a protein assay (e.g., Bradford method).

-

-

Assay Setup:

-

Prepare a series of dilutions of the test compound (e.g., this compound) in the assay buffer.

-

In a set of assay tubes, add the following components in order:

-

Total Binding: Assay buffer, [3H]mepyramine (at a final concentration near its Kd, e.g., 1 nM), and the membrane preparation.

-

Non-specific Binding: Assay buffer, [3H]mepyramine, the non-specific binding control, and the membrane preparation.

-

Competitive Binding: Assay buffer, [3H]mepyramine, the desired concentration of the test compound, and the membrane preparation.

-

-

The final assay volume is typically 250 µL.

-

-

Incubation:

-

Incubate the assay tubes at 25°C for 60 minutes to allow the binding reaction to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the incubation by filtering the contents of each tube through the glass fiber filters using the cell harvester.

-

Wash the filters with several volumes of ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add the scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

-

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound's receptor interactions and the experimental procedures used to study them.

Caption: Histamine H1 Receptor Signaling Pathway and this compound's Mechanism of Action.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Caption: Relationship between Binding Parameters and Clinical Efficacy.

References

Rocastine off-target effects and selectivity profile.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the off-target effects and selectivity profile of Rocastine, a potent H1-antihistamine. While quantitative binding data for this compound at various off-target receptors is not extensively available in public literature, this document synthesizes the existing qualitative information and outlines the standard experimental methodologies used to determine such profiles.

Selectivity Profile of this compound

This compound has been characterized primarily as a selective histamine H1 receptor antagonist.[1] Early in vitro studies have indicated that it is largely devoid of activity at several other major classes of receptors, which is a desirable characteristic for minimizing side effects.

Table 1: Qualitative Summary of this compound's Off-Target Selectivity

| Target Class | Activity | Reference |

| Muscarinic (Anticholinergic) | None reported | [1] |

| Adrenergic (Antiadrenergic) | None reported | [1] |

| Serotonergic (Antiserotonergic) | None reported | [1] |

This qualitative profile suggests a high degree of selectivity for the H1 receptor, distinguishing it from first-generation antihistamines which often exhibit significant anticholinergic and other off-target effects, leading to side effects like drowsiness and dry mouth.

Methodologies for Determining Off-Target Effects

The assessment of a compound's selectivity is a critical step in drug development. Radioligand binding assays are a standard and high-throughput method used to determine the binding affinity of a test compound to a large panel of receptors, ion channels, and transporters.

This protocol provides a generalized methodology for assessing the binding of a test compound to a panel of off-target receptors.

Objective: To determine the binding affinity (Ki) of a test compound for a range of G-protein coupled receptors (GPCRs) to assess its selectivity profile.

Materials:

-

Test Compound: this compound or other investigational drug.

-

Radioligand: A specific tritiated ([³H]) or iodinated ([¹²⁵I]) ligand for each receptor target with high affinity and specificity.

-

Receptor Source: Cell membranes prepared from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1, HEK293).

-

Assay Buffer: Buffer appropriate for the specific receptor binding assay (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor to determine non-specific binding.

-

Scintillation Fluid and Vials.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the test compound in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Interpretation: A lower Ki value indicates a higher binding affinity. Significant binding to receptors other than the intended target (off-targets) can predict potential side effects.

Signaling Pathways and Experimental Workflows

Visualizing the intended signaling pathway and the experimental workflow for selectivity profiling can aid in understanding the context of this compound's mechanism of action and its safety assessment.

References

Rocastine's Potential in Asthma Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rocastine (AHR-11325) is a potent and selective second-generation histamine H1 receptor antagonist with a rapid onset of action. Preclinical evidence, primarily from guinea pig models of allergic asthma, demonstrates its significant potential in attenuating bronchoconstriction induced by both histamine and specific antigens. As an H1-antihistamine, its primary mechanism of action is the competitive blockade of the H1 receptor, thereby preventing histamine-mediated effects such as smooth muscle contraction and increased vascular permeability in the airways. While its efficacy in these established preclinical models is well-documented, the full scope of its anti-inflammatory properties and its potential role in the broader context of asthma pathophysiology, particularly concerning mast cell stabilization and modulation of eosinophilic and T-helper 2 (Th2) cell-driven inflammation, remains to be fully elucidated. This document provides a comprehensive overview of the existing data on this compound, its mechanism of action, and its potential utility in asthma research and development.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness and reversible airflow obstruction. The underlying inflammation is complex, involving a variety of cells and mediators. Histamine, released from activated mast cells, is a key mediator in the early phase of the allergic asthmatic response, causing bronchoconstriction and airway edema.[1] Second-generation H1-antihistamines have been developed to provide more targeted therapy with fewer sedative side effects compared to their first-generation counterparts. This compound, identified as AHR-11325, emerged as a promising candidate due to its high potency and rapid action in preclinical studies.[2][3]

Mechanism of Action: H1 Receptor Antagonism

This compound functions as a selective antagonist of the histamine H1 receptor. By binding to this receptor on airway smooth muscle cells and other cell types, it prevents the downstream signaling cascade initiated by histamine.

Signaling Pathway of the H1 Receptor

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Upon histamine binding, the following cascade is initiated:

-

Gq/11 Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C.

-

Cellular Response: The rise in intracellular Ca2+ in airway smooth muscle cells leads to the activation of calmodulin and myosin light chain kinase, resulting in muscle contraction and bronchoconstriction. PKC activation contributes to the inflammatory response by activating transcription factors such as NF-κB.

Preclinical Efficacy in Asthma Models

The primary evidence for this compound's potential in asthma comes from in vivo studies in guinea pigs, a well-established animal model for asthma research due to the similarity of its airway response to inflammatory mediators to that of humans.[4]

Data Presentation

The following tables summarize the quantitative data from preclinical studies on this compound.

Table 1: Protective Effect of this compound against Histamine-Induced Bronchoconstriction in Guinea Pigs

| Pretreatment Time | PD50 (mg/kg, oral) | Reference |

| 15 minutes | 0.13 | [3] |

| 1 hour | 0.12 |

PD50: Protective dose 50, the dose required to protect 50% of animals from a lethal dose of histamine.

Table 2: Comparative Potency of this compound and Other Antihistamines against Histamine-Induced Bronchoconstriction in Guinea Pigs (1-hour pretreatment)

| Compound | PD50 (mg/kg, oral) | Relative Potency vs. This compound | Reference |

| This compound | 0.12 | 1x | |

| Terfenadine | 1.93 | 0.06x | |

| Diphenhydramine | Not specified, but this compound is ~36x more potent | ~0.03x | |

| Oxatomide | Not specified, but equipotent to this compound | 1x |

Table 3: Protective Effect of this compound against Antigen-Induced Bronchoconstriction in Guinea Pigs (1-hour pretreatment)

| Compound | Potency Comparison | Reference |

| This compound | ~36x more potent than Diphenhydramine | |

| This compound | Equipotent to Oxatomide and Terfenadine |

Experimental Protocols

Detailed experimental protocols from the original publications are not fully available. However, based on standard methodologies of the time, the following are likely representations of the protocols used.

This experiment assesses the ability of a compound to protect against death from bronchoconstriction induced by a lethal dose of histamine.

This experiment evaluates the protective effect of a compound against bronchoconstriction triggered by an allergic reaction.

Potential Broader Anti-Inflammatory Effects

While direct evidence for this compound is lacking, research on other second-generation H1-antihistamines suggests potential mechanisms beyond simple receptor blockade that could be relevant to asthma.

Mast Cell Stabilization

Some second-generation antihistamines have been shown to possess mast cell-stabilizing properties, inhibiting the release of a broader range of inflammatory mediators beyond just histamine. This is a critical area for future investigation for this compound, as it would imply a more comprehensive anti-inflammatory profile.

Modulation of Eosinophil and Th2 Cytokine Responses

The chronic inflammation in many forms of asthma is driven by Th2 cells and their cytokines (e.g., IL-4, IL-5, IL-13), which promote eosinophil recruitment and activation. Some H1-antihistamines have been reported to down-regulate Th2 cytokine production and inhibit eosinophil infiltration. If this compound shares these properties, it could potentially impact the late-phase asthmatic response and chronic airway inflammation.

Clinical Development and Future Directions

A thorough search of clinical trial registries and scientific literature reveals a significant gap in the clinical development of this compound for asthma. There are no registered clinical trials evaluating the efficacy and safety of this compound (AHR-11325) in human subjects with asthma. The existing preclinical data, while promising, dates back to 1989.

For this compound to be reconsidered as a viable candidate for asthma therapy, the following research is essential:

-

In Vitro Studies: Modern in vitro assays are needed to investigate this compound's effects on human mast cell degranulation, eosinophil migration, and the production of Th2 cytokines from human T-cells.

-

Updated Preclinical Models: Evaluation of this compound in more contemporary and sophisticated animal models of chronic allergic asthma would provide insights into its effects on airway remodeling and chronic inflammation.

-

Clinical Trials: Should further preclinical data prove positive, well-designed, placebo-controlled clinical trials in patients with mild to moderate asthma would be necessary to establish its safety and efficacy in humans.

Conclusion

This compound is a potent, second-generation H1-antihistamine with compelling preclinical data demonstrating its ability to prevent histamine- and antigen-induced bronchoconstriction. Its primary mechanism of action is well-understood. However, the lack of clinical trial data and the absence of modern research into its broader anti-inflammatory effects are significant limitations. While its development appears to have stalled, the foundational preclinical evidence suggests that this compound could be a valuable tool for asthma research. Further investigation into its potential to modulate mast cell, eosinophil, and Th2-driven inflammation is warranted to determine if it holds a place in the modern therapeutic landscape for allergic asthma.

References

Methodological & Application

Synthesis of Rocastine: A Detailed Protocol for Researchers

Abstract

This document provides a comprehensive protocol for the synthesis of Rocastine, a potent H1 antihistamine. The synthesis is a multi-step process beginning with commercially available starting materials and proceeding through key intermediates to yield the final product. This protocol is intended for researchers, scientists, and professionals in the field of drug development. All quantitative data is summarized in tables, and the experimental workflow is visually represented.

Introduction

This compound, with the IUPAC name 2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1][2]oxazepine-5-thione, is a tricyclic antihistamine. Its synthesis involves the construction of a pyrido-oxazepine heterocyclic system. The following protocol details a plausible synthetic route, compiled from available chemical literature, to obtain this compound.

Chemical Structures

| Compound Name | Structure |

| This compound |

|

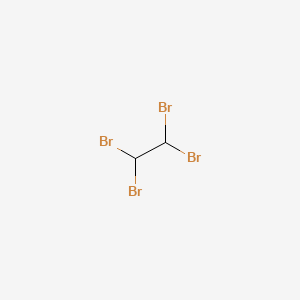

| Starting Material 1: 3-Amino-2-chloropyridine |

|

| Starting Material 2: 2-(Methylamino)ethanol |

|

| Starting Material 3: Chloroacetyl chloride |

|

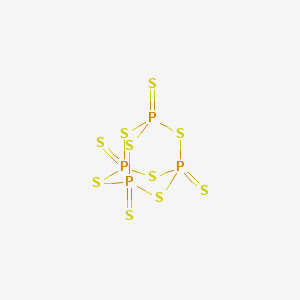

| Starting Material 4: Phosphorus pentasulfide |

|

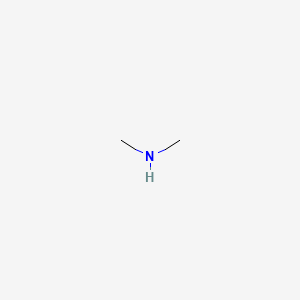

| Starting Material 5: Dimethylamine |

|

Synthesis Pathway

The overall synthetic pathway for this compound is depicted below. The process begins with the reaction of 3-amino-2-chloropyridine with 2-(methylamino)ethanol to form an amino alcohol intermediate. This intermediate is then cyclized with chloroacetyl chloride to create the oxazepinone ring. The carbonyl group is subsequently converted to a thiocarbonyl using phosphorus pentasulfide. The final step involves the introduction of the dimethylaminoethyl side chain.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-((2-Hydroxyethyl)(methyl)amino)-3-aminopyridine

Materials:

-

3-Amino-2-chloropyridine

-

2-(Methylamino)ethanol

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

-

Base (e.g., Potassium carbonate)

Procedure:

-

To a solution of 3-amino-2-chloropyridine in DMF, add 2-(methylamino)ethanol and potassium carbonate.

-

Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 12-24 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-((2-hydroxyethyl)(methyl)amino)-3-aminopyridine.

Step 2: Synthesis of 2-(2-Chloroethyl)-3,4-dihydro-4-methylpyrido[3,2-f][1][2]oxazepin-5(2H)-one

Materials:

-

2-((2-Hydroxyethyl)(methyl)amino)-3-aminopyridine

-

Chloroacetyl chloride

-

Solvent (e.g., Dichloromethane - DCM)

-

Base (e.g., Triethylamine)

Procedure:

-

Dissolve 2-((2-hydroxyethyl)(methyl)amino)-3-aminopyridine in DCM and cool the solution to 0 °C.

-

Add triethylamine to the solution, followed by the dropwise addition of chloroacetyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 4-8 hours) until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 2-(2-chloroethyl)-3,4-dihydro-4-methylpyrido[3,2-f][1]oxazepin-5(2H)-one.

Step 3: Synthesis of 2-(2-Chloroethyl)-3,4-dihydro-4-methylpyrido[3,2-f]oxazepine-5(2H)-thione

Materials:

-

2-(2-Chloroethyl)-3,4-dihydro-4-methylpyrido[3,2-f]oxazepin-5(2H)-one hydrochloride

-

Phosphorus pentasulfide (P₄S₁₀)

-

Solvent (e.g., Chloroform)

Procedure:

-

To a solution of 2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f]oxazepin-5(4H)one hydrochloride (0.25 mole) in 1500 ml of chloroform, add phosphorus pentasulfide (41.5 g, 0.19 mole).

-

Heat the mixture to reflux for 18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and filter to remove any solid residues.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-(2-chloroethyl)-3,4-dihydro-4-methylpyrido[3,2-f]oxazepine-5(2H)-thione.

Step 4: Synthesis of this compound (2-[2-(Dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f]oxazepine-5-thione)

Materials:

-

2-(2-Chloroethyl)-3,4-dihydro-4-methylpyrido[3,2-f]oxazepine-5(2H)-thione

-

Dimethylamine (e.g., 40% aqueous solution or as a gas)

-

Solvent (e.g., Ethanol or Dimethylsulfoxide - DMSO)

-

Base (e.g., Potassium carbonate, if necessary)

Procedure:

-

Dissolve 2-(2-chloroethyl)-3,4-dihydro-4-methylpyrido[3,2-f]oxazepine-5(2H)-thione in a suitable solvent like ethanol or DMSO.

-

Add an excess of dimethylamine solution.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified duration (e.g., 8-24 hours) until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Take up the residue in an organic solvent (e.g., chloroform) and wash with a dilute aqueous sodium hydroxide solution.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or by forming a salt (e.g., fumarate or hydrochloride) and recrystallizing to obtain pure this compound.

Quantitative Data Summary

| Step | Starting Material | Reagents | Product | Yield (%) |

| 1 | 3-Amino-2-chloropyridine | 2-(Methylamino)ethanol, K₂CO₃ | 2-((2-Hydroxyethyl)(methyl)amino)-3-aminopyridine | Data not available |

| 2 | 2-((2-Hydroxyethyl)(methyl)amino)-3-aminopyridine | Chloroacetyl chloride, Et₃N | 2-(2-Chloroethyl)-3,4-dihydro-4-methylpyrido[3,2-f]oxazepin-5(2H)-one | Data not available |

| 3 | 2-(2-Chloroethyl)-3,4-dihydro-4-methylpyrido[3,2-f]oxazepin-5(2H)-one | P₄S₁₀ | 2-(2-Chloroethyl)-3,4-dihydro-4-methylpyrido[3,2-f]oxazepine-5(2H)-thione | Data not available |

| 4 | 2-(2-Chloroethyl)-3,4-dihydro-4-methylpyrido[3,2-f]oxazepine-5(2H)-thione | Dimethylamine | This compound | Data not available |

Conclusion

This document outlines a detailed, multi-step protocol for the synthesis of this compound. The described methods are based on established chemical reactions and provide a clear pathway for the preparation of this antihistamine agent. Researchers should optimize the reaction conditions and purification procedures to achieve the desired yield and purity of the final product. Standard laboratory safety procedures should be followed throughout the synthesis.

References

Application Note: Chiral Separation of Rocastine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the chiral separation of Rocastine enantiomers. This compound, a potent H1 antihistamine, possesses a single chiral center, and its enantiomers exhibit significantly different pharmacological activities. The (R)-enantiomer is reported to be substantially more potent than the (S)-isomer, making enantiomeric purity a critical quality attribute. This method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions to achieve baseline separation of the (R)- and (S)-Rocastine enantiomers, enabling accurate quantification for research, development, and quality control purposes.

Introduction

This compound is a second-generation antihistamine that functions as a selective H1 receptor antagonist. The presence of an asymmetric carbon atom in its structure results in the existence of two enantiomers, (R)-Rocastine and (S)-Rocastine. Pharmacological studies have revealed a significant stereoselectivity in its biological action, with the (R)-enantiomer being the primary contributor to the antihistaminic effect. Therefore, the ability to separate and quantify these enantiomers is essential for the development of enantiopure drug products and for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used technique for the enantioseparation of pharmaceutical compounds.[1][2] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the separation of a wide range of chiral molecules, including basic drugs like antihistamines.[1][3][4] This note presents a reliable HPLC method for the baseline separation of this compound enantiomers.

Experimental Conditions

A screening of various polysaccharide-based chiral stationary phases was conducted. Optimal separation was achieved using a cellulose-based CSP. The detailed experimental conditions are summarized in Table 1.

Table 1: HPLC Instrumentation and Chromatographic Conditions

| Parameter | Value |

| Instrumentation | |

| HPLC System | Standard LC System with UV Detector |

| Chromatographic Conditions | |

| Column | Cellulose-based CSP (e.g., CHIRALPAK® IC or similar) |

| Particle Size | 5 µm |

| Dimensions | 250 x 4.6 mm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Sample Preparation | |

| Sample Concentration | 1.0 mg/mL |

| Diluent | Mobile Phase |

Results and Discussion

Under the optimized chromatographic conditions, the racemic mixture of this compound was successfully resolved into its two enantiomers. A representative chromatogram is shown in Figure 1.

Figure 1: Representative Chromatogram of Racemic this compound Separation

(A hypothetical chromatogram showing two well-resolved peaks for (S)-Rocastine and (R)-Rocastine would be displayed here.)

The method performance was evaluated, and the results are presented in Table 2. The separation factor (α) greater than 1.2 and the resolution (Rs) greater than 2.0 indicate a high degree of separation between the two enantiomers, ensuring accurate quantification.

Table 2: Chromatographic Performance Data

| Analyte | Retention Time (t R) [min] | Tailing Factor (T f) | Resolution (R s) | Separation Factor (α) |

| (S)-Rocastine | 8.5 | 1.1 | - | 1.3 |

| (R)-Rocastine | 11.1 | 1.2 | 2.8 |

The use of a basic additive, diethylamine, in the mobile phase was found to be crucial for obtaining symmetrical peak shapes for the basic this compound enantiomers. The ratio of n-hexane to isopropanol was optimized to balance retention time and resolution.

Conclusion

The developed HPLC method provides a reliable and efficient means for the chiral separation of this compound enantiomers. The use of a cellulose-based chiral stationary phase with a normal phase mobile phase system allows for baseline resolution and accurate quantification. This method is suitable for routine analysis in quality control, as well as for supporting drug development and clinical research activities.

Protocol: Chiral Separation of this compound Enantiomers by HPLC

Objective

To provide a detailed standard operating procedure for the separation and quantification of (R)- and (S)-Rocastine enantiomers using High-Performance Liquid Chromatography (HPLC).

Scope

This protocol is applicable to the analysis of this compound bulk drug substance and can be adapted for the analysis of this compound in various sample matrices with appropriate validation.

Materials and Reagents

-

This compound Racemic Standard

-

(R)-Rocastine Reference Standard (if available)

-

(S)-Rocastine Reference Standard (if available)

-

n-Hexane (HPLC Grade)

-

Isopropanol (HPLC Grade)

-

Diethylamine (DEA) (Reagent Grade)

-

HPLC System with UV Detector

-

Chiral Column: Cellulose-based CSP (e.g., CHIRALPAK® IC), 5 µm, 250 x 4.6 mm

-

Volumetric flasks, pipettes, and syringes

-

0.45 µm syringe filters

Experimental Workflow

Caption: Workflow for this compound enantiomer analysis.

Detailed Procedures

5.1 Mobile Phase Preparation

-

Carefully measure 800 mL of n-Hexane, 200 mL of Isopropanol, and 1.0 mL of Diethylamine.

-

Combine the solvents in a suitable container and mix thoroughly.

-

Degas the mobile phase using sonication or vacuum filtration before use.

5.2 Standard Solution Preparation (1.0 mg/mL)

-

Accurately weigh approximately 10 mg of this compound racemic standard into a 10 mL volumetric flask.

-

Add approximately 7 mL of the mobile phase (diluent) and sonicate to dissolve.

-

Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix well.

5.3 Sample Preparation

-

Prepare samples containing this compound at a target concentration of 1.0 mg/mL using the mobile phase as the diluent.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

5.4 HPLC System Setup and Equilibration

-

Install the chiral column in the HPLC system.

-

Set the column temperature to 25°C.

-

Set the UV detector wavelength to 230 nm.

-

Purge the pump with the prepared mobile phase.

-

Set the flow rate to 1.0 mL/min and allow the mobile phase to pump through the system until a stable baseline is achieved (typically 30-60 minutes).

5.5 System Suitability

-

Inject the standard solution (10 µL) into the HPLC system.

-

Verify that the system suitability criteria are met:

-

Resolution (Rs) between the two enantiomer peaks should be ≥ 2.0.

-

The tailing factor for each peak should be ≤ 1.5.

-

5.6 Analysis

-

Inject 10 µL of each sample solution.

-

Record the chromatogram for a sufficient time to allow for the elution of both enantiomers (approximately 15 minutes).

Data Analysis and Calculations

6.1 Peak Identification

-

If reference standards are available, identify the peaks for (R)- and (S)-Rocastine by comparing their retention times.

-

If standards are not available, peaks can be labeled as Peak 1 and Peak 2 based on their elution order.

6.2 Calculation of Enantiomeric Purity The enantiomeric purity (or enantiomeric excess, e.e.) is calculated based on the peak areas of the two enantiomers.

-

Area % of Enantiomer 1 = (Area of Enantiomer 1 / (Area of Enantiomer 1 + Area of Enantiomer 2)) * 100

-

Area % of Enantiomer 2 = (Area of Enantiomer 2 / (Area of Enantiomer 1 + Area of Enantiomer 2)) * 100

Signaling Pathway / Logical Relationship Diagram

The logical relationship for selecting a chiral separation strategy is outlined below. This decision-making process is fundamental in developing a successful enantioselective method.

Caption: Decision tree for chiral separation methods.

References

- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. csfarmacie.cz [csfarmacie.cz]

- 3. Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral Stationary Phase by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Rocastine Administration in Animal Studies

Disclaimer: Publicly available information on the specific administration of Rocastine (AHR-11325) in animal studies via oral gavage and intraperitoneal (IP) injection is limited. The following application notes and protocols are based on established methodologies for administering H1 antihistamines to rodents and include data from analogous second-generation antihistamines to provide a comprehensive guide for researchers. It is imperative to conduct dose-ranging and toxicity studies for this compound to determine the optimal and safe dosage for specific animal models and experimental endpoints.

Application Notes

This compound is a potent and selective H1 antagonist with a rapid onset of action, making it a valuable tool for investigating histamine-mediated physiological and pathological processes.[1] The choice of administration route, either oral gavage or intraperitoneal injection, will depend on the specific aims of the study, such as mimicking clinical routes of administration, achieving rapid systemic exposure, or bypassing first-pass metabolism.

Oral Gavage (P.O.)

Oral gavage is a common method for the precise oral administration of substances in laboratory animals and is often chosen to simulate the clinical route of drug intake in humans.[2] This method ensures that a specific dose is delivered directly into the stomach. When administering this compound via oral gavage, it is crucial to use a proper technique to avoid esophageal injury or accidental administration into the trachea.[2] The vehicle solution for this compound should be non-toxic and inert. Common vehicles include water, saline, or a 0.5% methylcellulose solution. The volume administered should be appropriate for the size of the animal, typically not exceeding 10 mL/kg for rats and mice.

Intraperitoneal (I.P.) Injection

Intraperitoneal injection is a parenteral route of administration where the substance is injected into the peritoneal cavity. This method allows for rapid absorption into the systemic circulation, often bypassing the first-pass metabolism that can occur with oral administration. IP injection is useful when a rapid onset of action is desired or when the compound has poor oral bioavailability. For this compound, this route can be used to study its systemic effects on histamine-mediated responses. Sterile technique is essential to prevent infection, and the injection should be made into the lower abdominal quadrant to avoid injury to internal organs.

Quantitative Data for Analogous H1 Antihistamines

Due to the lack of specific pharmacokinetic and toxicity data for this compound in the public domain, the following tables summarize data for other well-known second-generation H1 antihistamines, Cetirizine and Loratadine, in rodents. This information can serve as a reference for designing preclinical studies with this compound.

Table 1: Pharmacokinetic Parameters of Second-Generation Antihistamines in Rodents (Oral Administration)

| Compound | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

| Loratadine | Mouse | 20 | 110.66 ± 8.72 | 0.5 | 376.02 | Not Reported |

| Desloratadine (active metabolite of Loratadine) | Mouse | 20 (of Loratadine) | 211.48 ± 10.8 | 2.0 | 1436 | Not Reported |

| Cetirizine | Rat | Not Specified | ~300 (from 10 mg dose in adults) | ~1.0 | Not Reported | Not Reported |

| Desloratadine | Rat | Not Specified | Not Reported | 1.5 - 12 | Not Reported | 45 - 94 |

Note: Data for Cetirizine in rats is inferred from human data and should be interpreted with caution. Cmax and Tmax for Loratadine and its metabolite in mice can be influenced by the time of administration.[3][4]

Table 2: Acute Toxicity of Second-Generation Antihistamines in Rodents

| Compound | Animal Model | Route | LD50 (mg/kg) |

| Cetirizine | Mouse | Oral | 237 |

| Cetirizine | Rat | Oral | 365 |

| Cetirizine | Mouse | Intraperitoneal | 138 (LDLO) |

| Loratadine | Mouse | Oral | >5000 |

| Loratadine | Rat | Oral | >5000 |

| Desloratadine | Mouse | Oral | 500 (Minimal Lethal Dose) |

| Desloratadine | Rat | Oral | 250 (Minimal Lethal Dose) |

| Desloratadine | Mouse | Intraperitoneal | 50 (Minimal Lethal Dose) |

| Desloratadine | Rat | Intraperitoneal | 50 (Minimal Lethal Dose) |

LD50: Median lethal dose. LDLO: Lowest published lethal dose.

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice

Materials:

-

This compound

-

Vehicle (e.g., sterile water, 0.9% saline, or 0.5% methylcellulose)

-

Appropriately sized gavage needles (e.g., 20-22 gauge, 1-1.5 inch, with a ball tip for mice)

-

Syringes (1 mL)

-

Animal scale

Procedure:

-

Preparation of Dosing Solution: Prepare the this compound solution in the chosen vehicle at the desired concentration. Ensure the solution is homogenous.

-

Animal Handling and Restraint: Weigh the mouse to calculate the correct dosing volume (typically 5-10 mL/kg). Gently restrain the mouse by the scruff of the neck to immobilize the head and prevent movement.

-

Gavage Needle Insertion: With the mouse held in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

-

Administration: Once the needle is correctly positioned in the esophagus (a slight swallowing reflex may be observed), slowly administer the this compound solution.

-

Post-Administration Monitoring: After administration, gently remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress, such as difficulty breathing or lethargy, for at least 15-30 minutes.

Protocol 2: Intraperitoneal (I.P.) Injection of this compound in Rats

Materials:

-

This compound

-

Sterile vehicle (e.g., sterile 0.9% saline)

-

Sterile needles (e.g., 23-25 gauge)

-

Sterile syringes (1-3 mL)

-

Animal scale

-

70% Ethanol for disinfection

Procedure:

-

Preparation of Dosing Solution: Prepare the this compound solution in a sterile vehicle to the desired concentration.

-

Animal Handling and Restraint: Weigh the rat to determine the injection volume (typically up to 10 mL/kg). Restrain the rat securely, exposing the abdomen. One common method is to hold the rat with its back against your palm, with your thumb and forefinger securing the head.

-

Injection Site Preparation: Locate the lower right or left abdominal quadrant. Swab the injection site with 70% ethanol.

-

Injection: Tilt the rat's head downwards at a slight angle to move the abdominal organs away from the injection site. Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn back, which would indicate improper placement.

-

Administration: Slowly inject the this compound solution into the peritoneal cavity.

-